molecular formula C25H22ClN3OS B2918271 2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 1226459-32-0

2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2918271
CAS No.: 1226459-32-0
M. Wt: 447.98
InChI Key: REHMXZDQEWRCLA-UHFFFAOYSA-N
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Description

2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C25H22ClN3OS and its molecular weight is 447.98. The purity is usually 95%.
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Biological Activity

The compound 2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a synthetic organic molecule recognized for its complex structure, which includes an imidazole ring, thioether linkage, and various aromatic groups. These structural features suggest potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C20H22ClN3OSC_{20}H_{22}ClN_{3}OS, with a molecular weight of approximately 426.94 g/mol. The presence of the 4-chlorophenyl and p-tolyl groups enhances its lipophilicity, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The imidazole ring can engage in hydrogen bonding and π-π interactions, while the thioether and acetamide groups may enhance binding affinity and specificity. This mechanism allows it to modulate various biological pathways, potentially leading to therapeutic effects.

Biological Activity Studies

Research has highlighted several aspects of the biological activity of this compound:

  • Anticancer Activity : Preliminary studies indicate that similar compounds exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown IC50 values in the micromolar range against various cancer cell lines, such as:
    • PC-3 (prostate cancer): IC50 = 0.67 µM
    • HCT-116 (colon cancer): IC50 = 0.80 µM
    • ACHN (renal cancer): IC50 = 0.87 µM .
  • Enzyme Inhibition : The compound may also inhibit specific enzymes involved in cancer progression or other diseases. For example, related compounds have demonstrated inhibition against EGFR (Epidermal Growth Factor Receptor) with IC50 values ranging from 0.24 µM to 0.96 µM .
  • Cellular Mechanisms : Studies have shown that these compounds can induce apoptosis in cancer cells, further supporting their potential as anticancer agents. For instance, certain derivatives have been reported to induce apoptosis with varying efficacy across different cell lines .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameAnticancer Activity (IC50)Enzyme Inhibition (IC50)
This compoundVaries (micromolar range)Varies (0.24 - 0.96 µM)
2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole98.74% growth inhibitionNot specified
N-(4-Chlorobenzylidene)-5-pyridin-3-yl-1,3,4-oxadiazol-2-amine0.2757357 µMNot specified

Case Studies

Several case studies have been conducted on related compounds that highlight their biological activities:

  • A study by Arafa et al. evaluated various derivatives for their anticancer properties using MTT assays and reported promising cytotoxic activity against multiple cancer cell lines .
  • Another investigation focused on the molecular docking studies of these compounds against alkaline phosphatase enzymes, revealing significant binding affinities that correlate with their inhibitory activities .

Properties

IUPAC Name

2-[1-(4-chlorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3OS/c1-17-3-7-19(8-4-17)23-15-27-25(29(23)22-13-9-20(26)10-14-22)31-16-24(30)28-21-11-5-18(2)6-12-21/h3-15H,16H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHMXZDQEWRCLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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